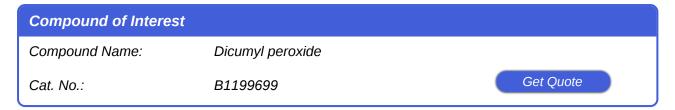


Application Notes and Protocols: Dicumyl Peroxide in Ethylene Vinyl Acetate (EVA) Foams

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dicumyl peroxide** (DCP) as a chemical crosslinking agent in the production of ethylene vinyl acetate (EVA) foams. This document details the chemical mechanisms, experimental protocols, and the influence of DCP concentration on the final properties of EVA foams, supported by quantitative data and visual diagrams.

Introduction

Ethylene vinyl acetate (EVA) foams are widely utilized in various industries, including footwear, sports equipment, and packaging, owing to their excellent cushioning, flexibility, and lightweight properties. The performance characteristics of EVA foams are significantly influenced by the degree of crosslinking of the polymer matrix. **Dicumyl peroxide** (DCP) is a commonly used organic peroxide that serves as an effective crosslinking agent for EVA.[1] Upon thermal decomposition, DCP initiates a free-radical reaction that forms a three-dimensional network structure within the EVA, enhancing its mechanical strength, elasticity, and durability.[1]

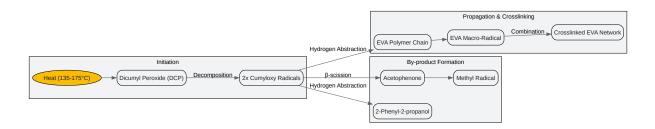
Mechanism of Action: DCP-Induced Crosslinking of EVA

The crosslinking of EVA using **dicumyl peroxide** is a thermally induced process that proceeds via a free-radical mechanism. The key steps are as follows:



- Thermal Decomposition of DCP: When heated within its effective decomposition range (typically 135-175°C), dicumyl peroxide undergoes homolytic cleavage to form two highly reactive cumyloxy radicals.[1]
- Hydrogen Abstraction: These cumyloxy radicals abstract hydrogen atoms from the EVA polymer chains, creating macro-radicals on the polymer backbone.
- Polymer Crosslinking: The EVA macro-radicals then combine with each other to form stable carbon-carbon crosslinks between the polymer chains.
- By-product Formation: The cumyloxy radicals can also undergo a beta-scission reaction to produce acetophenone and a methyl radical, or they can abstract a hydrogen to form 2phenyl-2-propanol (cumyl alcohol).[2][3]

This process transforms the thermoplastic EVA into a thermoset material with a stable, threedimensional network, which is crucial for trapping the gas generated by a blowing agent during the foaming process and for the final properties of the foam.[1]



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DCP-induced crosslinking of EVA.

Quantitative Data: Effect of DCP Concentration on EVA Foam Properties

The concentration of **dicumyl peroxide**, typically expressed in parts per hundred of resin (phr), is a critical parameter that directly influences the final properties of the EVA foam. A higher DCP concentration generally leads to a higher crosslinking density, which in turn affects the mechanical and physical properties.

Table 1: Typical DCP Dosage for EVA Foams

Foam Type	Expansion Ratio	Typical DCP Dosage (phr)
Standard Expansion	3-5x	0.5 - 1.2[1]
High Expansion	7-10x	0.3 - 0.8[1]

Table 2: Influence of DCP Concentration on EVA Foam Properties (Compiled Data)



Property	Low DCP (≈0.5 phr)	High DCP (≈1.0 phr)	General Trend with Increasing DCP
Density	May be lower due to higher expansion	May be higher due to restricted expansion	Can increase as higher crosslinking restricts foam expansion.
Hardness (Shore C)	Softer	Harder	Increases.[4]
Tensile Strength	Lower	Higher	Increases (an improvement of 30-50% can be expected).[1]
Elongation at Break	Higher	Lower	Decreases.
Rebound Resilience	Lower	Higher	Increases (an enhancement of 15-20% can be observed).[1]
Compression Set	Higher (less recovery)	Lower (better recovery)	Decreases (improves).
Melt Strength	Lower	Higher	Increases, leading to improved bubble wall integrity (up to 27% improvement).[1]

Disclaimer: The values presented in Table 2 are compiled from various sources and represent general trends. Absolute values can vary significantly based on the specific grade of EVA, other additives in the formulation (e.g., fillers, blowing agents, activators), and processing conditions.

Experimental Protocols

This section provides a general protocol for the preparation of crosslinked EVA foam using **dicumyl peroxide** in a laboratory setting.

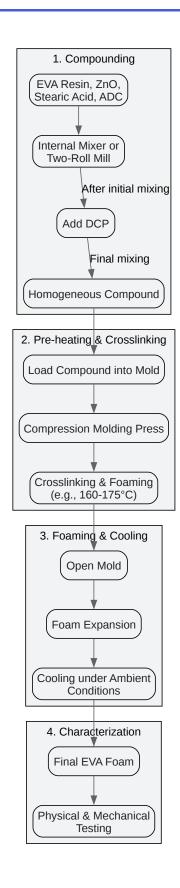


Materials and Equipment

- Ethylene Vinyl Acetate (EVA) resin (specify VA content and melt flow index)
- Dicumyl Peroxide (DCP)
- Blowing agent (e.g., Azodicarbonamide ADC)
- Activator (e.g., Zinc Oxide ZnO)
- Processing aid (e.g., Stearic Acid)
- Internal mixer (e.g., Brabender or Haake type) or two-roll mill
- Compression molding press with heating and cooling capabilities
- · Molds of desired dimensions

Experimental Workflow





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Experimental workflow for EVA foam preparation.



Step-by-Step Procedure

· Compounding:

- Set the temperature of the internal mixer or two-roll mill to a range where the EVA will soften but the DCP will not prematurely decompose (e.g., 90-120°C).
- Add the EVA resin, zinc oxide, and stearic acid to the mixer and blend until a homogeneous mixture is obtained.
- Add the azodicarbonamide blowing agent and continue mixing.
- In the final stage of mixing, add the **dicumyl peroxide** and mix for a short duration (e.g.,
 2-3 minutes) to ensure even dispersion without significant premature crosslinking.

Molding and Foaming:

- Take a predetermined amount of the compounded material and place it into a preheated mold.
- Place the mold in the compression molding press, preheated to the foaming and crosslinking temperature (e.g., 160-175°C).
- Apply a specific pressure (e.g., 120-180 kg/cm²) for a set time (e.g., 15-25 minutes) to allow for simultaneous crosslinking and decomposition of the blowing agent.
- Release the pressure and open the mold to allow the foam to expand.

Cooling and Conditioning:

- Remove the expanded foam from the mold and allow it to cool to room temperature.
- Condition the samples for at least 24 hours under standard laboratory conditions before characterization.

Characterization:

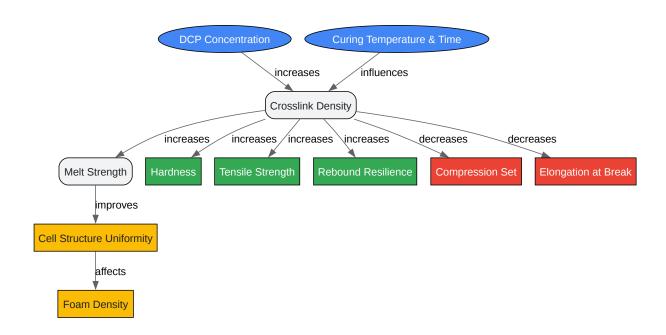
Density: Measure according to ASTM D3575.



- Hardness: Measure using a Shore C or Asker C durometer according to ASTM D2240.
- Tensile Strength and Elongation at Break: Test according to ASTM D412.
- Compression Set: Evaluate according to ASTM D395.
- Cell Structure: Analyze using Scanning Electron Microscopy (SEM).

Logical Relationships and Troubleshooting

The interplay between DCP concentration, processing parameters, and final foam properties is crucial for achieving the desired product characteristics.



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Influence of DCP on EVA foam properties.

Troubleshooting:

- Poor Foam Expansion/High Density: This could be due to excessive DCP concentration, leading to a very high melt viscosity that restricts expansion. Consider reducing the DCP level.
- Cell Collapse/Coarse Cell Structure: Insufficient crosslinking may be the cause, resulting in low melt strength. Increase the DCP concentration or optimize the curing time and temperature.
- Brittle Foam: Over-crosslinking can lead to reduced flexibility and elongation. Reduce the DCP concentration.
- Surface Blemishes/Odor: This may be due to the formation of by-products like acetophenone. Ensure proper ventilation and consider using alternative peroxides for sensitive applications.[2]

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